molecular formula C8H6F4 B1453484 2-(1,1-Difluoroethyl)-1,4-difluorobenzene CAS No. 1138445-05-2

2-(1,1-Difluoroethyl)-1,4-difluorobenzene

Cat. No.: B1453484
CAS No.: 1138445-05-2
M. Wt: 178.13 g/mol
InChI Key: XZFWGLQWNDWHOS-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2-(1,1-Difluoroethyl)-1,4-difluorobenzene plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity. In particular, this compound has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interactions with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .

Cellular Effects

The effects of this compound on cellular processes are diverse and can vary depending on the cell type and concentration of the compoundFor instance, this compound can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, leading to changes in cell proliferation and apoptosis . Additionally, it can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target biomolecule. For example, the compound can inhibit the activity of certain cytochrome P450 enzymes by binding to their active sites, thereby preventing the metabolism of other substrates . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound can undergo degradation, leading to the formation of various metabolites. These metabolites can have different biological activities compared to the parent compound. In in vitro studies, prolonged exposure to this compound has been shown to result in changes in cellular function, such as altered cell proliferation and apoptosis rates .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can lead to significant changes in cellular processes. For instance, high doses of this compound have been associated with toxic effects, such as liver damage and oxidative stress . These effects are likely due to the compound’s interactions with enzymes and other biomolecules involved in detoxification and metabolic processes.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can be further processed by other enzymes. The metabolic pathways of this compound can influence metabolic flux and the levels of various metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. For example, this compound can be transported into cells via organic anion transporters, which are involved in the uptake of various xenobiotics .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, this compound can accumulate in the endoplasmic reticulum, where it interacts with enzymes involved in protein folding and metabolism .

Preparation Methods

The synthesis of 2-(1,1-Difluoroethyl)-1,4-difluorobenzene can be achieved through various synthetic routes. One common method involves the nickel-catalyzed 1,1-difluoroethylation of arylboronic acids using 1,1-difluoroethyl chloride (CH3CF2Cl) as a reagent . This method is advantageous due to the availability and cost-effectiveness of 1,1-difluoroethyl chloride. The reaction conditions typically involve the use of a nickel catalyst and a suitable solvent under controlled temperature and pressure.

Chemical Reactions Analysis

2-(1,1-Difluoroethyl)-1,4-difluorobenzene undergoes various types of chemical reactions, including:

Comparison with Similar Compounds

2-(1,1-Difluoroethyl)-1,4-difluorobenzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific arrangement of fluorine atoms and the difluoroethyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(1,1-difluoroethyl)-1,4-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4/c1-8(11,12)6-4-5(9)2-3-7(6)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZFWGLQWNDWHOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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